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Compound of Interest

Compound Name: CBZ-D-Methionine

Cat. No.: B554496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-

Carbobenzyloxy-D-methionine (CBZ-D-Methionine), a crucial N-protected form of the amino

acid methionine. Understanding the spectroscopic characteristics of this compound is

fundamental for its identification, purity assessment, and characterization in various stages of

drug development and chemical research. This document presents its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed

experimental protocols and a workflow for spectroscopic analysis.

It is important to note that while the specific data for the D-enantiomer is provided where

available, spectroscopic data for the corresponding L-enantiomer (N-Cbz-L-methionine) is also

included. In achiral environments, the NMR, IR, and MS spectra of enantiomers are identical.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for CBZ-D-Methionine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.35 m C₆H₅- (Aromatic protons)

~5.1 s -CH₂- (Benzyl)

~4.4 m α-CH

~2.5 t γ-CH₂

~2.1 s S-CH₃

~2.0 m β-CH₂

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~174 C=O (Carboxylic acid)

~156 C=O (Carbamate)

~136 Aromatic C (quaternary)

~128.5 Aromatic CH

~128 Aromatic CH

~127.8 Aromatic CH

~67 -CH₂- (Benzyl)

~53 α-CH

~31 γ-CH₂

~30 β-CH₂

~15 S-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3300 Medium N-H stretch (Amide)

3100-3000 Medium C-H stretch (Aromatic)

2950-2850 Medium C-H stretch (Aliphatic)

~1710 Strong
C=O stretch (Carboxylic acid &

Carbamate)

~1530 Strong N-H bend (Amide II)

1470-1450 Medium C=C stretch (Aromatic)

~1250 Strong C-O stretch

Mass Spectrometry (MS)
m/z Interpretation

284.09 [M+H]⁺ (Protonated molecule)

282.08 [M-H]⁻ (Deprotonated molecule)

238.09 [M-COOH]⁺ (Loss of carboxyl group)

108.06 [C₇H₈O]⁺ (Benzyl fragment)

91.05 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of CBZ-D-Methionine for structural elucidation.

Materials:
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CBZ-D-Methionine sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)[1]

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve 5-10 mg of CBZ-D-Methionine in approximately 0.6-0.7 mL of

the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

For amino acids, D₂O or DMSO-d₆ are often good solvent choices if solubility in CDCl₃ is an

issue.[1]

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a single-pulse ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to

the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra correctly.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of CBZ-D-Methionine to identify its functional

groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

CBZ-D-Methionine sample (solid)

FTIR spectrometer with an ATR accessory

Spatula

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid CBZ-D-Methionine sample onto the

ATR crystal.
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Pressure Application: Use the pressure clamp of the ATR accessory to ensure good contact

between the sample and the crystal.

Spectrum Acquisition: Acquire the IR spectrum. A typical measurement would involve

scanning the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and co-adding 16-32

scans to improve the signal-to-noise ratio.[3]

Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft cloth or wipe

soaked in a suitable solvent like isopropanol.

Method: KBr Pellet

Materials:

CBZ-D-Methionine sample (solid)

Potassium bromide (KBr), spectroscopy grade, dried

Agate mortar and pestle

Pellet press

Procedure:

Grinding: Grind 1-2 mg of the CBZ-D-Methionine sample with about 100-200 mg of dry KBr

in an agate mortar until a fine, homogeneous powder is obtained.[3]

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure

(typically several tons) to form a transparent or translucent pellet.[3]

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer

and acquire the spectrum as described for the ATR method. A background spectrum of an

empty sample holder should be recorded.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of CBZ-D-Methionine.
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Method: Electrospray Ionization (ESI)

Materials:

CBZ-D-Methionine sample

HPLC-grade solvent (e.g., methanol, acetonitrile, water)

Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

Mass spectrometer with an ESI source

Procedure:

Sample Preparation: Prepare a dilute solution of CBZ-D-Methionine (e.g., 1-10 µg/mL) in a

suitable solvent system. A common choice is a mixture of water and an organic solvent like

methanol or acetonitrile, with a small amount of an additive to promote ionization (e.g., 0.1%

formic acid for positive ion mode).[4][5]

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and

drying gas flow rate and temperature. These will need to be optimized for the specific

compound and instrument.

Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography system.

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by

selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced

dissociation (CID).
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like CBZ-D-Methionine.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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